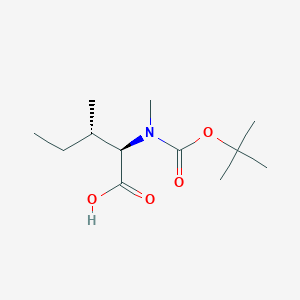

Boc-N-Me-D-Allo-Ile-OH

Übersicht

Beschreibung

Boc-N-Me-D-Allo-Ile-OH, also known as N-Boc-N-methyl-D-allo-isoleucine, is a derivative of the amino acid isoleucine. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methyl group attached to the nitrogen atom. It is commonly used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Boc-N-Me-D-Allo-Ile-OH can be synthesized from D-alloisoleucine and di-tert-butyl dicarbonate. The synthesis involves the protection of the amino group of D-alloisoleucine with the Boc group, followed by methylation of the nitrogen atom. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the Boc-protected intermediate. The methylation step can be achieved using methyl iodide or dimethyl sulfate as the methylating agents .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Peptide Coupling Reactions

Boc-N-Me-D-Allo-Ile-OH serves as a building block in solid-phase peptide synthesis (SPPS), particularly for introducing N-methylated residues.

Table 2: Coupling Reagents and Efficiency

- HATU/DIEA : Preferred for introducing this compound into peptide chains due to high reactivity and minimal racemization .

- DCC/DMAP : Used for forming symmetric anhydrides, enabling esterification with hydroxyl-containing residues (e.g., Thr) .

Key Findings:

- Stereochemical Impact : Substitution with D-allo-Ile enhances lipid II binding affinity by stabilizing β-sheet interactions .

- Macrocyclization : Cu(OAc)₂-mediated cyclization releases cyclic depsipeptides in 18% yield (relative to resin loading) .

Stability and Side Reactions

- Thermal Stability : Stable under inert atmospheres at room temperature .

- Racemization Risk : Minimal during coupling steps due to steric hindrance from the N-methyl and Boc groups .

Table 3: Reactivity of Boc-Protected N-Methyl Amino Acids

| Compound | Coupling Efficiency | Key Application | Reference |

|---|---|---|---|

| This compound | High | Teixobactin analogues | |

| Boc-N-Me-L-Ile-OH | Moderate | Non-cyclic peptides | |

| Boc-D-N-Me-Phe-OH | High | Lipid II-targeting antibiotics |

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Role as a Building Block

Boc-N-methyl-D-allo-isoleucine is widely recognized as a valuable building block in peptide synthesis. It allows researchers to create complex peptides that can be utilized in drug development. The protection of the amino group by the Boc (tert-butoxycarbonyl) group facilitates the selective reaction of the side chains during synthesis, enhancing the overall yield and purity of the desired peptides .

Case Study: Synthesis of Peptide Analogues

In a study focusing on the synthesis of teixobactin analogues, Boc-N-methyl-D-allo-isoleucine was incorporated into the peptide chain to explore structure-activity relationships. The modifications made using this compound significantly influenced the antibacterial activity against Gram-positive bacteria, demonstrating its utility in developing therapeutic agents .

Pharmaceutical Development

Targeting Neurological Disorders

Boc-N-methyl-D-allo-isoleucine is employed in designing novel therapeutics aimed at treating neurological disorders. Its incorporation into peptide structures has been shown to enhance efficacy and specificity towards targets involved in these diseases .

Case Study: Drug Design for Autoimmune Diseases

Research has indicated that peptides synthesized with Boc-N-methyl-D-allo-isoleucine can effectively block ion channels associated with autoimmune diseases, such as type 1 diabetes. These findings suggest that this compound plays a crucial role in developing drugs that modulate immune responses .

Biotechnology Applications

Production of Biologically Active Peptides

In biotechnology, Boc-N-methyl-D-allo-isoleucine is pivotal for producing biologically active peptides essential for various applications, including vaccine development. Its ability to enhance peptide stability and activity makes it a preferred choice in biopharmaceuticals .

Case Study: Vaccine Development

A recent study highlighted the use of peptides containing Boc-N-methyl-D-allo-isoleucine in formulating vaccines against infectious diseases. The enhanced immunogenicity of these peptides demonstrated their potential in creating effective vaccine candidates .

Research on Protein Folding

Insights into Protein Stability

Boc-N-methyl-D-allo-isoleucine aids researchers in studying protein folding and stability. Understanding how this compound influences protein conformation provides insights into diseases related to protein misfolding, such as Alzheimer's disease and certain types of cancer .

Case Study: Protein Misfolding Disorders

In a comprehensive investigation of protein misfolding disorders, researchers utilized Boc-N-methyl-D-allo-isoleucine to create models that mimic pathological conditions. The results indicated that alterations in peptide sequences containing this compound could lead to significant changes in folding dynamics, thereby contributing to our understanding of these diseases .

Custom Synthesis

Tailored Solutions for Drug Discovery

Researchers frequently utilize Boc-N-methyl-D-allo-isoleucine for custom synthesis projects tailored to specific research needs. This flexibility allows for the development of unique compounds that can be optimized for various biological activities .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of Boc-N-Me-D-Allo-Ile-OH involves its incorporation into peptide chains during synthesis. The Boc group serves as a protecting group for the amino group, preventing unwanted reactions during the synthesis process. The methyl group on the nitrogen atom enhances the stability and reactivity of the compound, facilitating its incorporation into peptides. The molecular targets and pathways involved depend on the specific peptides and proteins being synthesized .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Boc-D-allo-Ile-OH: Similar to Boc-N-Me-D-Allo-Ile-OH but lacks the methyl group on the nitrogen atom.

Boc-N-Me-Ile-OH: Similar structure but with different stereochemistry.

Fmoc-N-Me-Ile-OH: Uses a different protecting group (fluorenylmethyloxycarbonyl) instead of Boc

Uniqueness

This compound is unique due to the presence of both the Boc protecting group and the methyl group on the nitrogen atom. This combination provides enhanced stability and reactivity, making it particularly useful in peptide synthesis and other organic synthesis applications.

Biologische Aktivität

Boc-N-Me-D-Allo-Ile-OH is a modified amino acid that plays a significant role in the synthesis of peptides and exhibits various biological activities, particularly in cancer research and therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, efficacy in inhibiting tumor growth, and potential therapeutic applications.

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and an N-methylated structure. This configuration enhances its stability and solubility, making it a valuable building block in peptide synthesis. The N-methylation is known to improve the biological properties of peptides, including increased proteolytic stability and membrane permeability .

Inhibition of Tumor Growth

Research indicates that this compound exhibits potent anti-tumor properties through several mechanisms:

- Mitochondrial Membrane Potential Disruption : The compound has been shown to inhibit mitochondrial membrane potential, leading to apoptosis in cancer cells. This mechanism is crucial as it targets the energy production pathway of tumor cells, effectively inducing cell death .

- Nucleic Acid and Protein Synthesis Inhibition : this compound disrupts the synthesis of nucleic acids and proteins, which are vital for tumor cell proliferation. This action contributes to its effectiveness against various cancer types, including solid tumors and leukemia .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Case Study 1: Efficacy Against Solid Tumors

In a study investigating the efficacy of this compound on solid tumors, researchers administered varying concentrations of the compound to animal models. The results demonstrated a marked reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis rates within treated tumors, confirming the compound's role in inducing cell death .

Case Study 2: Leukemia Cell Lines

Another study focused on the effects of this compound on leukemia cell lines. The compound was found to inhibit cell proliferation significantly, with IC50 values indicating potent activity at low concentrations. Flow cytometry analysis showed an increase in early apoptotic cells following treatment, supporting its potential as a therapeutic agent for leukemia .

Eigenschaften

IUPAC Name |

(2R,3S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-7-8(2)9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBIAUMDQYXOFG-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427192 | |

| Record name | Boc-N-Me-D-Allo-Ile-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53462-50-3 | |

| Record name | Boc-N-Me-D-Allo-Ile-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.